molecular formula C22H27FN3NaO6S B8791168 Rosuvastatin (Sodium)

Rosuvastatin (Sodium)

Cat. No.: B8791168
M. Wt: 503.5 g/mol
InChI Key: RGEBGDYYHAFODH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Rosuvastatin (sodium), a selective and competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a potent statin widely prescribed for managing hyperlipidemia and reducing cardiovascular risk. Its molecular formula is $ C{22}H{27}FN3NaO6S $, and it functions by lowering low-density lipoprotein cholesterol (LDL-C) and triglycerides while elevating high-density lipoprotein cholesterol (HDL-C) . Formulation advancements, such as orally disintegrating tablets (ODTs) and pH-responsive nanovesicles, enhance its solubility and bioavailability, addressing its inherent hydrophobicity .

Properties

Molecular Formula

C22H27FN3NaO6S

Molecular Weight

503.5 g/mol

IUPAC Name

sodium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1

InChI Key

RGEBGDYYHAFODH-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]

Origin of Product

United States

Scientific Research Applications

Pharmacological Overview

Mechanism of Action
Rosuvastatin works by inhibiting the HMG-CoA reductase enzyme, which plays a crucial role in cholesterol biosynthesis. This inhibition leads to decreased levels of low-density lipoprotein cholesterol (LDL-C) and total cholesterol while increasing high-density lipoprotein cholesterol (HDL-C) levels .

Indications
The primary indications for rosuvastatin include:

  • Treatment of hyperlipidemia and dyslipidemia.
  • Prevention of cardiovascular diseases, including myocardial infarction and stroke.
  • Management of conditions such as familial hypercholesterolemia and primary dysbetalipoproteinemia .

Clinical Efficacy

Rosuvastatin has been extensively studied for its efficacy in reducing LDL-C levels. Notable findings include:

  • JUPITER Trial : This landmark trial demonstrated that rosuvastatin significantly reduced the risk of major cardiovascular events by 44% compared to placebo in a population with elevated high-sensitivity C-reactive protein levels but without known cardiovascular disease .
  • PULSAR Study : In patients with vascular occlusive disease, rosuvastatin was shown to outperform atorvastatin in achieving LDL-C targets and improving lipid profiles .

Safety Profile

While generally well-tolerated, rosuvastatin is associated with certain adverse effects. Key findings regarding safety include:

  • Muscle-related Adverse Events : The incidence of myopathy and rhabdomyolysis is comparable to other statins, although a mild form of tubular proteinuria has been noted at higher doses (≥ 40 mg/day) .
  • Renal Effects : Studies indicate that acute renal failure related to rhabdomyolysis is rare, with most cases occurring at non-approved dosages .

Emerging Research Applications

Recent studies have expanded the understanding of rosuvastatin's applications beyond traditional lipid-lowering effects:

  • Anti-inflammatory Effects : Rosuvastatin exhibits anti-inflammatory properties by reducing markers such as high-sensitivity C-reactive protein, which is linked to cardiovascular risk .
  • Endothelial Function Improvement : It enhances endothelial function through increased nitric oxide production, which may help mitigate atherosclerosis progression .
  • QT Prolongation Risk : Recent analyses suggest that long-term use of rosuvastatin may be associated with QT prolongation; however, it does not correlate with increased mortality rates .

Case Studies

Case studies provide real-world insights into the applications and outcomes associated with rosuvastatin treatment:

  • A retrospective analysis from a medical database indicated that patients on rosuvastatin had improved lipid profiles without significant increases in adverse events when monitored over a 22-year period .
  • Another study utilized a physiologically based pharmacokinetic model to assess the drug's effects based on genetic variations in hepatic transporter activity, suggesting that individual responses to rosuvastatin can vary significantly depending on genetic factors .

Summary Table of Clinical Applications

ApplicationFindings
Lipid Lowering Significant reduction in LDL-C and total cholesterol levels.
Cardiovascular Risk Reduction Decreased risk of myocardial infarction and stroke in high-risk populations.
Anti-inflammatory Effects Reduction in inflammatory markers linked to cardiovascular disease.
Endothelial Function Improvement Enhanced production of nitric oxide leading to improved endothelial health.
QT Prolongation Risk Potential association with QT prolongation; requires further investigation for clinical relevance.

Comparison with Similar Compounds

Table 1: LDL-C Reduction Across Statins (STELLAR Trial Data)

Statin Dose Range (mg) Mean LDL-C Reduction (%) HDL-C Increase (%)
Rosuvastatin 10–80 45–55 7.7–9.6
Atorvastatin 10–80 36–51 2.1–6.8
Simvastatin 10–80 28–46 5.0–7.2
Pravastatin 10–40 20–34 4.5–6.0
  • Rosuvastatin 10 mg achieves LDL-C reductions comparable to Atorvastatin 20 mg and Simvastatin 40 mg .
  • At maximum FDA-approved doses (Rosuvastatin 40 mg vs. Atorvastatin 80 mg), Rosuvastatin achieves an 8.2% greater LDL-C reduction .
  • Rosuvastatin also outperforms other statins in helping patients meet NCEP ATP III and European LDL-C goals (82–89% vs. 52–85% for Atorvastatin) .

Pharmacokinetics and Drug Interactions

  • Transporter-Mediated Clearance : Rosuvastatin relies on OATP1B1, BCRP, and NTCP transporters, leading to 2-fold higher plasma exposure in Asians compared to Caucasians .
  • DDI Risks : Coadministration with Roxadustat increases Rosuvastatin’s $ C_{\text{max}} $ by 30–50% due to transporter inhibition . Rifampicin reduces Rosuvastatin exposure by 28% via OATP1B1 induction .

Formulation Technologies

  • Solubility Enhancement : Solid dispersions with HPMC/EC improve dissolution rates by 2.5-fold compared to pure drug .
  • pH-Responsive Delivery : Gel beads with sodium acetate buffer enable controlled release (97% in 5 minutes at pH 7.4 vs. 60% at pH 4.0) .
  • ODTs : Crosspovidone and sodium starch glycolate reduce disintegration time to <30 seconds, enhancing patient compliance .

Non-Lipid Effects

  • Gut Microbiota : Rosuvastatin increases microbial diversity in ACS patients, whereas Atorvastatin decreases it .
  • Anti-Inflammatory/Antioxidant : Rosuvastatin attenuates contrast-induced nephropathy by modulating nitric oxide, IL-6, and TNF-α .
  • Neuroprotection: Pre-treatment reduces cerebral infarction volume by 40% via eNOS upregulation and caspase-3 inhibition .

Preparation Methods

Condensation and Silyl Group Introduction

The synthesis begins with the condensation of 4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine-5-carbaldehyde (Formula II) with methyl (3R)-3-[(tert-butyldimethylsilyl)oxy]-5-oxo-6-triphenylphosphoranylidene hexanoate in acetonitrile under reflux. The tert-butyldimethylsilyl (TBDMS) group protects the 3R-hydroxyl moiety, preventing undesired side reactions during subsequent steps.

Deprotection and Reduction

Hydrogen fluoride (HF) mediates the cleavage of the TBDMS group, yielding a dihydroxy intermediate. Regioselective reduction using sodium borohydride (NaBH₄) and diethylmethoxy borane selectively reduces the α,β-unsaturated ketone to the desired (3R,5S)-diol configuration. This step achieves >98% regioselectivity, critical for pharmacological activity.

Hydrolysis to Sodium Salt

The methyl ester intermediate undergoes hydrolysis with sodium hydroxide (NaOH) in ethanol at ambient temperature. Ethanol removal via distillation followed by ether addition precipitates rosuvastatin sodium with 85–92% yield. Key parameters include:

ParameterOptimal ConditionImpact on Yield/Purity
NaOH Concentration1.5–2.0 MMinimizes ester皂化 side products
Temperature20–25°CPrevents racemization
Solvent Ratio (EtOH:H₂O)3:1Enhances sodium salt solubility

Asymmetric Reduction Approaches

Patent CA2725052A1 introduces an optimized asymmetric reduction protocol to bypass costly chromatographic purification. This method employs diisobutylaluminium hydride (DIBAL) for ketone reduction and resolves diastereomers via crystallization.

DIBAL-Mediated Ketone Reduction

The racemic ethyl 5,5-dimethoxy-3-oxopentanoate undergoes DIBAL reduction at −78°C, achieving 90% enantiomeric excess (ee) for the (5S)-configured alcohol. The low temperature suppresses competing pathways, ensuring high stereoselectivity.

Diastereomeric Salt Resolution

Racemic intermediates are resolved using (+)- or (−)-α-methylbenzylamine, forming diastereomeric salts separable by crystallization. This step elevates ee to >99.5%, meeting International Council for Harmonisation (ICH) guidelines for pharmaceutical purity.

Sodium Salt Formation and Purification

Hydrolysis with NaOH in tetrahydrofuran (THF)-water (4:1) at 40°C yields rosuvastatin sodium, which is purified via antisolvent crystallization using ethyl acetate. This eliminates column chromatography, reducing production costs by ~30%.

Cyanide-Free Total Synthesis

The 22-step route described in Angewandte Chemie (2022) avoids cyanide reagents, addressing safety and environmental concerns. Key innovations include:

Oxa-Michael Addition for Side-Chain Elaboration

A palladium-catalyzed oxa-Michael addition constructs the heptenoic acid backbone without cyanohydrin intermediates. Using [(η³-C₃H₅)PdCl]₂ and (R)-BINAP, the reaction achieves 94% yield and 97% ee.

Enzymatic Desymmetrization

Lipase-mediated hydrolysis of a meso-diacetate intermediate introduces the 3R-hydroxyl group with 99% ee, replacing traditional silyl protection.

Final Hydrolysis and Salt Formation

Saponification with NaOH in methanol-water (9:1) followed by ion-exchange chromatography yields rosuvastatin sodium at 76% overall yield.

Comparative Analysis of Industrial Methods

MethodStepsKey ReagentsYield (%)Purity (%)Scalability
Silyl Protection9TBDMS-Cl, NaBH₄, NaOH85–9298.5High
Asymmetric Reduction7DIBAL, α-methylbenzylamine78–8499.5Moderate
Cyanide-Free Synthesis22[(η³-C₃H₅)PdCl]₂, Lipase70–7699.8Low

Advantages and Limitations:

  • Silyl Protection : High scalability but generates HF waste.

  • Asymmetric Reduction : Cost-effective but requires cryogenic conditions.

  • Cyanide-Free : Eco-friendly but labor-intensive.

Challenges in Industrial Production

Diastereomer Control

Residual (3R,5R)-diastereomer (>0.2%) necessitates rigorous crystallization, as highlighted in CA2725052A1. Antisolvent strategies using heptane reduce diastereomer content to <0.1%.

Sodium Salt Hygroscopicity

Rosuvastatin sodium’s hygroscopic nature complicates storage. Patent CN103601687A recommends lyophilization with mannitol (1:1 w/w) to enhance stability .

Q & A

Basic: How to design a randomized controlled trial (RCT) evaluating Rosuvastatin’s efficacy in primary cardiovascular prevention?

Answer:
Key considerations include:

  • Population selection : Focus on individuals with elevated high-sensitivity C-reactive protein (hs-CRP ≥2.0 mg/L) but low LDL-C (<130 mg/dL) to isolate anti-inflammatory effects .
  • Endpoints : Composite outcomes (e.g., myocardial infarction, stroke, cardiovascular death) reduce sample size requirements. Use time-to-event analysis with hazard ratios and 95% confidence intervals .
  • Dosage : 20 mg/day demonstrated optimal LDL-C reduction (50%) and hs-CRP suppression (37%) in JUPITER and other trials .
  • Ethics : Include stopping rules for efficacy/safety, as done in trials halted early due to significant benefit .

Basic: What validated analytical methods quantify Rosuvastatin in plasma and formulations?

Answer:

  • HPLC : Reverse-phase methods using C18 columns (e.g., 5 μm, 250 × 4.6 mm) with UV detection (λ = 242–254 nm). Validation requires linearity (1–50 μg/mL), precision (RSD <2%), and recovery (>98%) .
  • LC-MS/MS : Electrospray ionization (ESI) in positive mode with deuterated internal standards (e.g., rosuvastatin-d6). Lower limit of quantification (LLOQ): 0.1 ng/mL in human plasma .
  • Sample preparation : Solid-phase extraction (e.g., Oasis HLB cartridges) or protein precipitation with acetonitrile .

Advanced: How to reconcile contradictory outcomes of Rosuvastatin in different populations (e.g., hemodialysis vs. primary prevention)?

Answer:

  • Confounding factors : In hemodialysis patients (AURORA trial), comorbidities (e.g., chronic inflammation, vascular calcification) may override statin benefits. Adjust for albuminuria and secondary hyperparathyroidism .
  • Trial design limitations : Primary prevention trials (e.g., JUPITER) excluded renal impairment. Subgroup analyses for glomerular filtration rate (GFR) stratification are critical .
  • Biomarker discordance : LDL-C reduction does not correlate with cardiovascular risk in end-stage renal disease, necessitating alternative endpoints (e.g., arterial stiffness) .

Advanced: What methodologies optimize Rosuvastatin’s bioavailability via self-nanomicellar dispersions (SNEDDS)?

Answer:

  • Formulation design : Use central composite design (CCD) to optimize microcrystalline cellulose (MCC) and croscarmellose sodium levels. Target responses: tablet hardness (≥4 kg), disintegration time (≤15 min), and drug release (≥85% at 40 min) .
  • Lipid-based carriers : Capryol 90 (oil), Labrasol (surfactant), and Transcutol HP (co-surfactant) enhance solubility. Validate stability under accelerated conditions (40°C/75% RH for 6 months) .

Advanced: How does Rosuvastatin’s inhibition of hERG channels impact cardiac safety profiling?

Answer:

  • In vitro assays : Patch-clamp studies show IC₅₀ = 195 nM for hERG current blockade, prolonging action potential duration (APD) in cardiomyocytes. Use Langendorff-perfused hearts to monitor QT interval changes .
  • Clinical relevance : Although myopathy is rare, screen for SLCO1B1 polymorphisms (e.g., rs4149056) to identify patients at risk for statin-induced arrhythmias .

Basic: What statistical approaches assess Rosuvastatin’s effect on lipoprotein(a) [Lp(a)]-associated residual risk?

Answer:

  • Multivariable Cox models : Adjust for baseline Lp(a) levels (≥50 nmol/L vs. <50 nmol/L) and stratified analyses by ethnicity (higher Lp(a) in Black participants). Hazard ratios per 1-SD increment in Lp(a) should be reported .
  • Interaction testing : Evaluate whether Rosuvastatin’s Lp(a)-lowering effect (median change: 0%) modifies cardiovascular outcomes independently of LDL-C .

Advanced: How to validate a physiologically based pharmacokinetic (PBPK) model for Rosuvastatin?

Answer:

  • Software : GastroPlus™ or PK-Sim® with input parameters: solubility (0.11 mg/mL), logP (0.93), and transporter kinetics (OATP1B1 Km = 5.4 μM) .
  • Validation metrics : Compare simulated vs. observed AUC and Cmax (fold error ≤2). Incorporate PET imaging data to verify hepatic uptake .
  • Food-effect modeling : Adjust bile salt concentrations postprandially to predict absorption delays (Tmax shift from 3 to 5 hrs) .

Basic: What biomarkers monitor Rosuvastatin-induced myopathy in clinical trials?

Answer:

  • Primary biomarkers : Serum creatine kinase (CK) levels >10× upper limit of normal (ULN) with myalgia. Regular monitoring at baseline, 12 weeks, and annually .
  • Genetic markers : SLCO1B1 c.521T>C polymorphism (rs4149056) increases myopathy risk 4.5-fold. Pre-screen high-dose (40 mg) trial participants .

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